molecular formula C31H35NO6 B15244875 Dimethyl 4,4'-((3-(acetoxydiphenylmethyl)phenyl)azanediyl)dibutanoate

Dimethyl 4,4'-((3-(acetoxydiphenylmethyl)phenyl)azanediyl)dibutanoate

Cat. No.: B15244875
M. Wt: 517.6 g/mol
InChI Key: IKMSUWUWLUGXBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl 4,4’-((3-(acetoxydiphenylmethyl)phenyl)azanediyl)dibutanoate is a complex organic compound with a molecular formula of C31H35NO6. It contains 73 atoms, including 35 hydrogen atoms, 31 carbon atoms, 1 nitrogen atom, and 6 oxygen atoms

Preparation Methods

The synthesis of Dimethyl 4,4’-((3-(acetoxydiphenylmethyl)phenyl)azanediyl)dibutanoate involves multiple steps. One common synthetic route includes the reaction of 3-(acetoxydiphenylmethyl)phenylamine with dibutanoic acid in the presence of a suitable catalyst. The reaction conditions typically involve heating the reactants under reflux and using a solvent such as dichloromethane. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

Dimethyl 4,4’-((3-(acetoxydiphenylmethyl)phenyl)azanediyl)dibutanoate undergoes various chemical reactions, including:

Scientific Research Applications

Dimethyl 4,4’-((3-(acetoxydiphenylmethyl)phenyl)azanediyl)dibutanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Dimethyl 4,4’-((3-(acetoxydiphenylmethyl)phenyl)azanediyl)dibutanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application .

Comparison with Similar Compounds

Similar compounds to Dimethyl 4,4’-((3-(acetoxydiphenylmethyl)phenyl)azanediyl)dibutanoate include:

The uniqueness of Dimethyl 4,4’-((3-(acetoxydiphenylmethyl)phenyl)azanediyl)dibutanoate lies in its specific functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C31H35NO6

Molecular Weight

517.6 g/mol

IUPAC Name

methyl 4-[3-[acetyloxy(diphenyl)methyl]-N-(4-methoxy-4-oxobutyl)anilino]butanoate

InChI

InChI=1S/C31H35NO6/c1-24(33)38-31(25-13-6-4-7-14-25,26-15-8-5-9-16-26)27-17-10-18-28(23-27)32(21-11-19-29(34)36-2)22-12-20-30(35)37-3/h4-10,13-18,23H,11-12,19-22H2,1-3H3

InChI Key

IKMSUWUWLUGXBD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC(=CC=C3)N(CCCC(=O)OC)CCCC(=O)OC

Origin of Product

United States

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